6-(5-methyl-2-thienyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Overview
Description
6-(5-methyl-2-thienyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a useful research compound. Its molecular formula is C18H16N2OS and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gastric (H+/K+)-ATPase Inhibitory Activity
One significant area of research involves the synthesis and evaluation of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles for their inhibitory activity against gastric (H+/K+)-ATPase. These compounds, including derivatives related to the specified chemical structure, have been shown to act as K(+)-competitive inhibitors of gastric (H+/K+)-ATPase, demonstrating more potent effects than certain benchmarks in the inhibition of acid secretion in gastric models (Homma et al., 1997).
Corrosion Inhibition
Another research domain focuses on the application of benzimidazole derivatives, including those structurally akin to the specified molecule, as corrosion inhibitors for metals. These compounds have been studied for their efficiency in protecting mild steel in acidic environments, showcasing their potential in industrial applications to extend the lifespan of metal components (Yadav et al., 2013).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of benzimidazole derivatives, including those related to the chemical structure , reveal their potential as therapeutic agents. These compounds have been tested against various bacterial and fungal strains, showing promising activity and pointing towards potential applications in developing new antimicrobial drugs (Anil et al., 2017).
Mechanism of Action
Based on the structural similarity to azepine derivatives , it can be hypothesized that this compound might exhibit a range of biological activities. Azepine derivatives are known to exhibit anticonvulsive, analgesic, antidepressant, hypoglycemic, antineoplastic, antiviral, antibacterial, and other types of activity . They have been used in medical practice for the treatment of a range of psychiatric disorders and depressive states of various etiologies and degrees of severity, autoimmune disorders, autonomic function syndromes, organ neuroses, inflammatory processes, and also other serious and dangerous diseases such as cancer, AIDS, and others .
Properties
IUPAC Name |
6-(5-methylthiophen-2-yl)-2-phenyl-1,5,6,7-tetrahydrobenzimidazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-11-7-8-16(22-11)13-9-14-17(15(21)10-13)20-18(19-14)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICACIVZLNVNKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC3=C(C(=O)C2)N=C(N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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